3-Bromo-2-(hexadecanoyloxy)propyl octadecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(hexadecanoyloxy)propyl octadecanoate typically involves the esterification of 3-bromo-2-hydroxypropyl octadecanoate with hexadecanoic acid. The reaction is carried out under mild conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(hexadecanoyloxy)propyl octadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-hydroxy-2-(hexadecanoyloxy)propyl octadecanoate or 3-amino-2-(hexadecanoyloxy)propyl octadecanoate can be formed.
Hydrolysis Products: Hexadecanoic acid, octadecanoic acid, and 3-bromo-2-hydroxypropyl alcohol.
Scientific Research Applications
3-Bromo-2-(hexadecanoyloxy)propyl octadecanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(hexadecanoyloxy)propyl octadecanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Stearoyloxy-2-palmitoyloxy-3-bromopropane
- Octadecanoic acid, 3-bromo-2-[(1-oxohexadecyl)oxy]propyl ester
Uniqueness
3-Bromo-2-(hexadecanoyloxy)propyl octadecanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
88879-62-3 |
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Molecular Formula |
C37H71BrO4 |
Molecular Weight |
659.9 g/mol |
IUPAC Name |
(3-bromo-2-hexadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C37H71BrO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3 |
InChI Key |
BTFBGVLSOZHVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CBr)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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